molecular formula C21H17N3O9 B5310111 methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate

Cat. No.: B5310111
M. Wt: 455.4 g/mol
InChI Key: CQKUJUDVAYQWFM-RIYZIHGNSA-N
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Description

Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, nitro, and hydroxy groups

Preparation Methods

The synthesis of methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoate ester, followed by the introduction of the diazinan-1-yl group and the subsequent addition of the ethoxy, hydroxy, and nitro groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar compounds include other benzoate esters and diazinan-1-yl derivatives. What sets methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1-yl]benzoate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

  • Ethyl 4-hydroxybenzoate
  • Methyl 4-nitrobenzoate
  • 1,3-diazinan-2,4,6-trione derivatives

This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O9/c1-3-33-16-10-11(9-15(17(16)25)24(30)31)8-14-18(26)22-21(29)23(19(14)27)13-6-4-12(5-7-13)20(28)32-2/h4-10,25H,3H2,1-2H3,(H,22,26,29)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKUJUDVAYQWFM-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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